N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazopyridazine core linked via a carboxamide group to a 2,1,3-benzothiadiazole moiety. This structural framework is associated with diverse biological activities, particularly kinase inhibition and antimicrobial applications, as inferred from analogs in the literature . The benzothiadiazole group may enhance π-π stacking interactions with protein targets, while the carboxamide linker provides conformational flexibility for binding optimization.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6OS/c20-13(10-4-5-11-14-6-7-19(11)16-10)15-8-2-1-3-9-12(8)18-21-17-9/h1-7H,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAJUWGSNPNSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused ring system that contributes to its biological activity. The presence of the benzothiadiazole moiety enhances its interaction with biological targets.
Anticancer Activity
Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications to the imidazo and benzothiadiazole rings can enhance potency against cancer cells.
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It has been effective in reducing pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.
Antibacterial and Antiviral Properties
The compound has also shown promise as an antibacterial and antiviral agent. Studies indicate that it can inhibit the growth of various bacterial strains and viruses by disrupting their replication processes. This broad-spectrum activity suggests potential applications in infectious disease management.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways:
- Kinase Inhibition : The compound acts as an inhibitor of various kinases, which play crucial roles in signal transduction pathways related to cancer and inflammation.
- Cytokine Modulation : It modulates the production of cytokines involved in immune responses, thereby exerting anti-inflammatory effects.
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazo[1,2-b]pyridazine derivatives revealed that this compound exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., A549 lung cancer cells). The compound's efficacy was linked to its ability to induce apoptosis through the activation of caspases .
Case Study 2: Anti-inflammatory Activity
In a rat model of arthritis, administration of the compound resulted in significant reductions in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,2-b]pyridazine scaffold is a versatile pharmacophore, with substituent variations critically influencing target selectivity, potency, and pharmacokinetic properties. Below is a comparative analysis of key analogs:
Antimalarial Agents
- 3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine Structure: Fluoropyridinylamino phenyl and pyrrolidinyl cyclohexyl substituents. Activity: Inhibits Plasmodium falciparum with moderate potency. The fluoropyridinyl group likely enhances hydrophobic interactions with the parasite’s kinase target. Synthesis: 37% yield via Suzuki-Miyaura coupling, indicating challenges in steric hindrance or boronic acid reactivity .
Imaging Agents
- (R)-N-(3-Fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide ((R)-IPMICF16)
- Structure : Chiral pyrrolidinyl and fluoromethoxyphenyl groups.
- Application : Trk-targeted positron emission tomography (PET) tracer. The 3-fluoro-4-methoxyphenyl group improves blood-brain barrier penetration, while chirality ensures target specificity.
- Synthesis : Requires chiral SFC analysis, highlighting enantiomer-dependent activity .
Kinase Inhibitors
- N-(5-Imidazo[2,1-b][1,3,4]thiadiazol-2-yl)amine Derivatives
- Ponatinib (Bcr-Abl Inhibitor)
- ADAPTOR Kinase 1 Inhibitors
Gcn2 Inhibitors
- (S)-N-((4-(6-(6-(Difluoromethyl)imidazo[1,2-b]pyridazin-3-yl)pyrimidin-4-yl)-1-methyl-6-oxopiperazin-2-yl)methyl)methanesulfonamide Structure: Difluoromethyl and pyrimidinyl-piperazine extensions. Activity: Targets amino acid starvation response pathways. The difluoromethyl group improves metabolic stability, while the sulfonamide enhances solubility .
Structural and Functional Analysis Table
Key Findings and Implications
Substituent-Driven Activity : The imidazo[1,2-b]pyridazine core’s versatility is evident in its applications across antimicrobial, oncologic, and CNS-targeted therapies. Electron-withdrawing groups (e.g., fluorine, benzothiadiazole) enhance target binding, while hydrophilic groups (e.g., carboxamide, sulfonamide) improve solubility .
Pharmacokinetic Considerations : Compounds with molecular weights >500 Da (e.g., ponatinib) may face bioavailability issues, whereas analogs ~300–400 Da (e.g., ADAPTOR inhibitors) exhibit favorable drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
